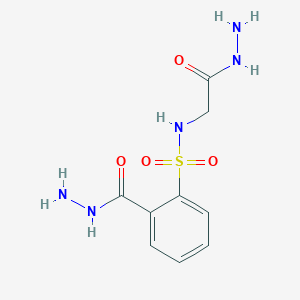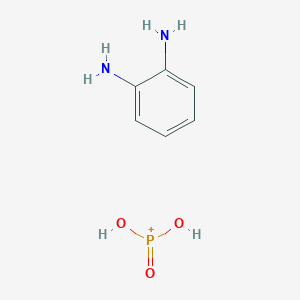
benzene-1,2-diamine;dihydroxy(oxo)phosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is a compound that combines the properties of benzene-1,2-diamine and dihydroxy(oxo)phosphanium. Benzene-1,2-diamine, also known as o-phenylenediamine, is an aromatic amine with the formula C6H8N2. It is commonly used in the synthesis of various organic compounds. Dihydroxy(oxo)phosphanium is a phosphorus-containing compound that can act as a ligand in coordination chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diamine typically involves the reduction of o-nitroaniline using reducing agents such as iron powder and hydrochloric acid. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
For the preparation of dihydroxy(oxo)phosphanium, a common method involves the reaction of phosphorus trichloride with water, followed by oxidation with hydrogen peroxide. The reaction is typically carried out at low temperatures to prevent decomposition .
Industrial Production Methods
Industrial production of benzene-1,2-diamine involves the catalytic hydrogenation of o-nitroaniline using a palladium catalyst. This method is preferred due to its high yield and efficiency . Dihydroxy(oxo)phosphanium is produced on an industrial scale by the controlled hydrolysis of phosphorus trichloride, followed by oxidation .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form 1,2-diaminocyclohexane.
Substitution: It can undergo electrophilic aromatic substitution reactions to form various substituted derivatives.
Dihydroxy(oxo)phosphanium can participate in:
Coordination Reactions: It can act as a ligand, forming complexes with transition metals.
Oxidation-Reduction Reactions: It can be oxidized or reduced depending on the reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents such as bromine and nitric acid are commonly used.
Major Products Formed
Oxidation: Quinoxaline derivatives.
Reduction: 1,2-diaminocyclohexane.
Substitution: Various substituted benzene derivatives.
Applications De Recherche Scientifique
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and coordination complexes.
Biology: Studied for its potential antimicrobial and antitumor properties.
Medicine: Investigated for its use in drug development, particularly in the synthesis of pharmaceuticals.
Industry: Used in the production of dyes, pigments, and polymers
Mécanisme D'action
The mechanism of action of benzene-1,2-diamine involves its ability to act as a nucleophile in various chemical reactions. It can form stable complexes with transition metals, which can then participate in catalytic processes. Dihydroxy(oxo)phosphanium acts as a ligand, coordinating with metal centers and influencing their reactivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzene-1,2-diamine: Similar in structure but lacks the phosphorus component.
Dihydroxy(oxo)phosphanium: Similar in structure but lacks the aromatic amine component
Uniqueness
Benzene-1,2-diamine;dihydroxy(oxo)phosphanium is unique due to its combination of aromatic amine and phosphorus-containing ligand properties. This dual functionality allows it to participate in a wide range of chemical reactions and form diverse coordination complexes .
Propriétés
Numéro CAS |
477740-26-4 |
|---|---|
Formule moléculaire |
C6H10N2O3P+ |
Poids moléculaire |
189.13 g/mol |
Nom IUPAC |
benzene-1,2-diamine;dihydroxy(oxo)phosphanium |
InChI |
InChI=1S/C6H8N2.HO3P/c7-5-3-1-2-4-6(5)8;1-4(2)3/h1-4H,7-8H2;(H-,1,2,3)/p+1 |
Clé InChI |
OYNQUAKSHDGFPD-UHFFFAOYSA-O |
SMILES canonique |
C1=CC=C(C(=C1)N)N.O[P+](=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Hydroxyphenyl)sulfanyl]benzoic acid](/img/structure/B14250573.png)
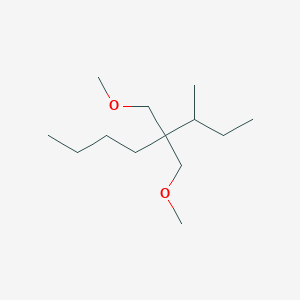
![3-Hydroxy-4-[(prop-2-en-1-yl)oxy]butanal](/img/structure/B14250581.png)


![2H-1-Benzopyran-2-one, 7-[(3,5-dinitrobenzoyl)oxy]-](/img/structure/B14250594.png)
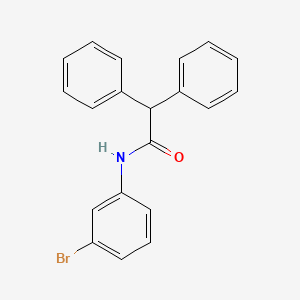
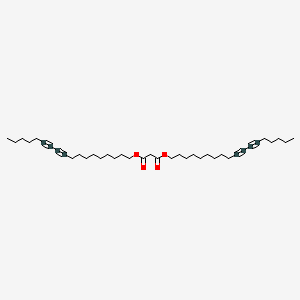
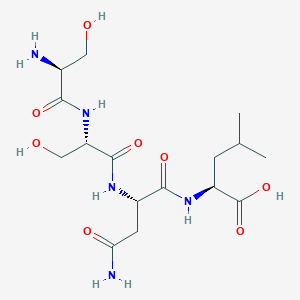
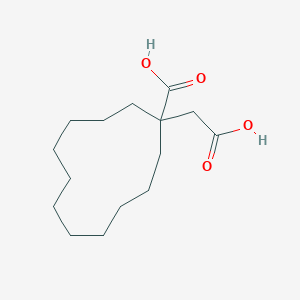
![N-[4-(3-Methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]-N'-phenyloxyurea](/img/structure/B14250632.png)
![[2-(Naphthalen-1-yl)ethyl]phosphonic dichloride](/img/structure/B14250640.png)

